2-Phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride
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Overview
Description
2-Phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride is a chemical compound with the molecular formula C11H14ClN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of an aldehyde, urea, and an appropriate β-ketoester under acidic conditions. For example, benzaldehyde, urea, and ethyl acetoacetate can be refluxed in ethanol with a catalytic amount of p-toluenesulfonic acid to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction could produce tetrahydropyrimidine derivatives.
Scientific Research Applications
2-Phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity. The exact pathways and targets can vary depending on the specific application. In neuroprotection, it may inhibit endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydropyrimidine: A simpler derivative without the phenyl group.
2-Phenyl-1,2,3,4-tetrahydropyrimidine: A structural isomer with different hydrogenation.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
Uniqueness
2-Phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride is unique due to its specific substitution pattern and potential pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
CAS No. |
5417-73-2 |
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Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-phenyl-1,4,5,6-tetrahydropyrimidine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-3,5-6H,4,7-8H2,(H,11,12);1H |
InChI Key |
LEBNULBRWKPSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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